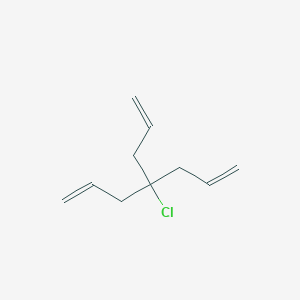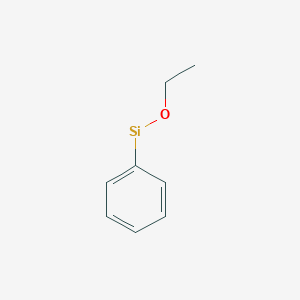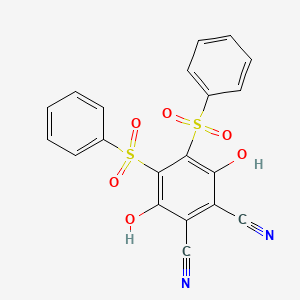
2-(Ethoxymethylidene)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)hexanal is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of an ethoxymethylidene group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)hexanal typically involves the reaction of hexanal with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethylidene)hexanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Ethoxymethylidene)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-(Ethoxymethylidene)hexanal exerts its effects involves several molecular targets and pathways:
Cell Membrane Disruption: The compound can disrupt cell membrane synthesis, leading to increased membrane permeability.
Oxidative Stress: It induces oxidative stress by increasing the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.
Mitochondrial Dysfunction: The compound affects mitochondrial function, leading to reduced activity of key enzymes involved in energy production.
Comparison with Similar Compounds
Hexanal: A simple aldehyde with similar structural features but lacking the ethoxymethylidene group.
2-Butyl-3-ethoxyacrolein: Another compound with an ethoxymethylidene group but different alkyl chain length
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial contexts .
Properties
CAS No. |
21037-73-0 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(ethoxymethylidene)hexanal |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-9(7-10)8-11-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
LWAOQPVNHJWAPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=COCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


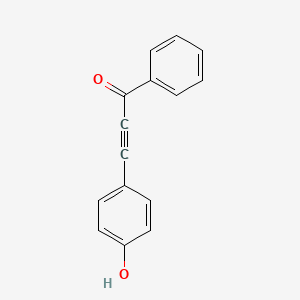
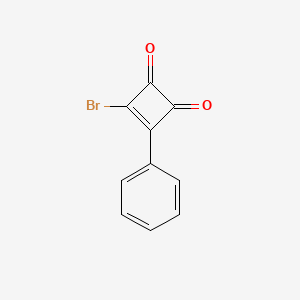
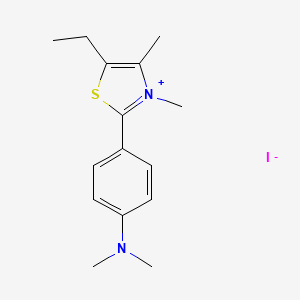
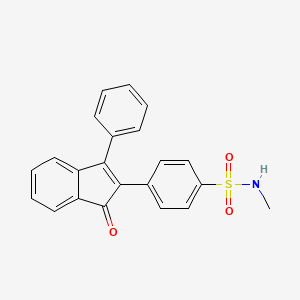
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
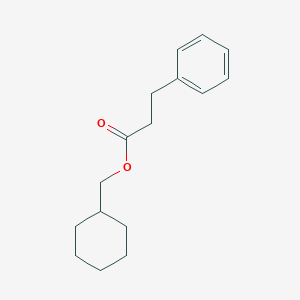
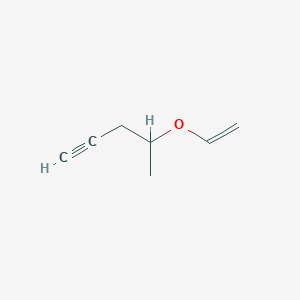
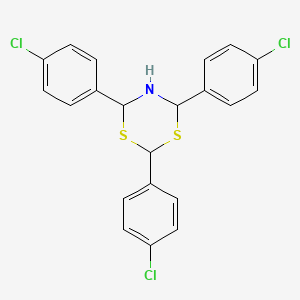
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
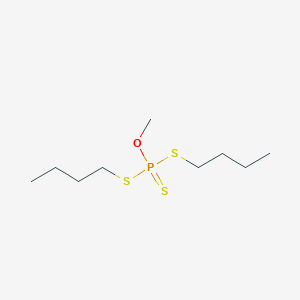
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
